molecular formula C14H22N6O2 B2495320 7-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 573973-24-7

7-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2495320
CAS RN: 573973-24-7
M. Wt: 306.37
InChI Key: PNCIARVGOVJISS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, commonly known as ETP-469, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases.

Scientific Research Applications

  • Psychotropic Potential : A study found that certain derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, which include the structure of interest, show potential as 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands. These compounds have shown promise in displaying anxiolytic and antidepressant properties (Chłoń-Rzepa et al., 2013).

  • Analgesic Properties : Research on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, closely related to the compound , revealed significant analgesic and anti-inflammatory activities. These compounds were found to be more active than traditional analgesics like acetylic acid (Zygmunt et al., 2015).

  • Antidepressant and Anxiolytic Activity : Another study highlighted the synthesis of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, which are structurally similar to the compound . These were tested for their affinity for serotoninergic and dopaminergic receptors. Some compounds showed potent ligand activity for 5-HT1A and 5-HT7 receptors and exhibited potential antidepressant and anxiolytic effects (Zagórska et al., 2015).

  • Potential Antipsychotic Activity : A series of new 7-arylpiperazinylalkyl-1,3-dimethyl-purine-2,6-dione derivatives with an 8-amino substituent was synthesized, showing affinity for 5-HT1A, 5-HT2A, 5-HT6, 5-HT7, and D2 receptors. Some of these compounds showed partial D2 agonist, partial 5-HT1A agonist, and 5-HT2A antagonist properties, indicating potential antipsychotic activity (Chłoń-Rzepa et al., 2016).

  • Cardiovascular Activity : Research has also been conducted on the cardiovascular activity of derivatives of 1,3-dimethyl-3,7-dihydropurine-2,6-diones. Some compounds displayed antiarrhythmic activity and a notable decrease in systolic and diastolic pressure (Chłoń-Rzepa et al., 2011).

  • Anticancer Potential : A study involving substituted purine derivatives explored their in vitro anticancer, anti-HIV-1, and antimicrobial activities. Some compounds showed promising activity against leukemia and other cancer cell lines, as well as anti-HIV-1 properties (Rida et al., 2007).

  • Antiasthmatic Agents : Research on xanthene derivatives, including 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione, aimed to develop antiasthmatic agents. These compounds were evaluated for their vasodilator activity, showing significant potential as antiasthmatic medications (Bhatia et al., 2016).

properties

IUPAC Name

7-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O2/c1-4-18-5-7-19(8-6-18)10-20-9-15-12-11(20)13(21)17(3)14(22)16(12)2/h9H,4-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCIARVGOVJISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione

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